molecular formula C15H20N2O4S2 B2911836 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide CAS No. 2415504-17-3

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide

Cat. No. B2911836
CAS RN: 2415504-17-3
M. Wt: 356.46
InChI Key: DRKYPHVFHWIBGC-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide, also known as HDTMAO, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. HDTMAO is a unique compound that has shown promising results in several studies, making it a subject of interest for researchers worldwide.

Mechanism of Action

The exact mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is not yet fully understood. However, several studies have suggested that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide may exert its effects by interacting with various cellular signaling pathways. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide has been shown to inhibit the activity of several enzymes involved in the regulation of cellular signaling pathways, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide can inhibit the growth of cancer cells and induce apoptosis. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is its stability, which makes it an ideal compound for use in various laboratory experiments. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is also highly soluble in water, which makes it easy to handle and manipulate in laboratory settings. However, one of the limitations of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is its relatively high cost, which may limit its use in some laboratory settings.

Future Directions

There are several potential future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide. One area of interest is the development of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide-based nanoparticles for use in targeted drug delivery. Another area of interest is the potential use of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is a unique and promising compound that has shown potential applications in various fields of scientific research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide.

Synthesis Methods

The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is a complex process that involves several steps. The first step involves the reaction of 4-methoxyphenyl isocyanate with 6-hydroxy-1,4-dithiepane-6-carboxylic acid to form the corresponding oxamide. The oxamide is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with N-(6-aminohexyl)pyridine-3-carboxamide to form N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide is in the field of nanotechnology. N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide has been used as a stabilizing agent for gold nanoparticles, which has resulted in the development of highly stable and biocompatible nanoparticles that can be used in various biomedical applications.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-21-12-4-2-11(3-5-12)17-14(19)13(18)16-8-15(20)9-22-6-7-23-10-15/h2-5,20H,6-10H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKYPHVFHWIBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-N-(4-methoxyphenyl)ethanediamide

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